2-(1,4-Diazepan-1-yl)-6-ethylpyrimidin-4(1H)-one 2-(1,4-Diazepan-1-yl)-6-ethylpyrimidin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 502133-51-9
VCID: VC15951011
InChI: InChI=1S/C11H18N4O/c1-2-9-8-10(16)14-11(13-9)15-6-3-4-12-5-7-15/h8,12H,2-7H2,1H3,(H,13,14,16)
SMILES:
Molecular Formula: C11H18N4O
Molecular Weight: 222.29 g/mol

2-(1,4-Diazepan-1-yl)-6-ethylpyrimidin-4(1H)-one

CAS No.: 502133-51-9

Cat. No.: VC15951011

Molecular Formula: C11H18N4O

Molecular Weight: 222.29 g/mol

* For research use only. Not for human or veterinary use.

2-(1,4-Diazepan-1-yl)-6-ethylpyrimidin-4(1H)-one - 502133-51-9

Specification

CAS No. 502133-51-9
Molecular Formula C11H18N4O
Molecular Weight 222.29 g/mol
IUPAC Name 2-(1,4-diazepan-1-yl)-4-ethyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C11H18N4O/c1-2-9-8-10(16)14-11(13-9)15-6-3-4-12-5-7-15/h8,12H,2-7H2,1H3,(H,13,14,16)
Standard InChI Key JSRZOQXAKYVFPV-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=O)NC(=N1)N2CCCNCC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a pyrimidin-4(1H)-one scaffold substituted at position 2 with a 1,4-diazepane moiety and at position 6 with an ethyl group. Key structural descriptors include:

PropertyValue
IUPAC Name2-(1,4-diazepan-1-yl)-4-ethyl-1H-pyrimidin-6-one
Canonical SMILESCCC1=CC(=O)NC(=N1)N2CCCNCC2
InChI KeyJSRZOQXAKYVFPV-UHFFFAOYSA-N
PubChem CID135536907
Topological Polar Surface Area67.8 Ų

The diazepane ring introduces conformational flexibility, while the ethyl group enhances lipophilicity (calculated LogP: 1.32).

Synthesis and Production

Synthetic Routes

While explicit protocols for 2-(1,4-Diazepan-1-yl)-6-ethylpyrimidin-4(1H)-one remain undisclosed, analogous pyrimidinone syntheses involve:

  • Nucleophilic Aromatic Substitution: Reacting halogenated pyrimidinones with amines under microwave irradiation (120–150°C) .

  • Cyclocondensation: Combining β-keto esters with amidines in acidic media, followed by alkylation .

A plausible route could involve:

  • Ethylation of 6-chloropyrimidin-4(1H)-one at position 6.

  • Subsequent displacement of the C2 chloride with 1,4-diazepane under basic conditions .

SupplierStatusScale OfferedPrice Range (USD/g)
CymitQuimicaDiscontinued500 mg–10 gN/A
EvitaChemAvailableCustom220–450

Stability data indicate sensitivity to prolonged light exposure and humidity, necessitating storage at −20°C under inert atmosphere.

Physicochemical and ADMET Properties

Predicted Pharmacokinetics

ParameterValue
Water Solubility3.2 mg/mL (25°C)
Plasma Protein Binding89%
CYP3A4 InhibitionLow (IC50 > 50 μM)
hERG InhibitionModerate (IC50 = 12 μM)

These estimates, derived from QSAR models, suggest moderate bioavailability but potential cardiotoxicity risks .

Research Applications and Limitations

Current Use Cases

  • Lead Optimization: Scaffold for CNS-targeted agents due to blood-brain barrier permeability (predicted Papp = 8.7 × 10⁻⁶ cm/s) .

  • Chemical Biology: Photoaffinity labeling probes via diazepane nitrogen functionalization.

Knowledge Gaps

  • No in vivo efficacy or toxicity studies published.

  • Lack of X-ray crystallographic data for target complexation.

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